(4-bromophenyl)methyl methanesulfonate
Overview
Description
(4-Bromophenyl)methyl methanesulfonate: is an organic compound that belongs to the class of methanesulfonates. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)methyl methanesulfonate typically involves the reaction of (4-bromophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(4-bromophenyl)methanol+methanesulfonyl chloride→(4-bromophenyl)methyl methanesulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: (4-Phenyl)methyl methanesulfonate.
Oxidation: Various oxidized phenyl derivatives.
Scientific Research Applications
Chemistry: (4-Bromophenyl)methyl methanesulfonate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be used to introduce a methanesulfonate group into proteins or nucleic acids, which can alter their properties and functions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It can be used as a building block for the synthesis of drug candidates with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The bromine atom can also participate in various chemical transformations, making the compound versatile in organic synthesis.
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophiles such as amino acids, nucleotides, and other biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Methyl methanesulfonate: Similar in structure but lacks the bromine atom. It is also used as an alkylating agent in organic synthesis.
Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group instead of a methyl group.
Dimethyl sulfate: Another alkylating agent with two methanesulfonate groups.
Uniqueness: (4-Bromophenyl)methyl methanesulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in additional chemical reactions, making the compound more versatile compared to its analogs.
Properties
IUPAC Name |
(4-bromophenyl)methyl methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYGZNDEZYRDCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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